molecular formula C27H30O15 B1200469 pelargonidin-3,5-di-O-beta-D-glucoside

pelargonidin-3,5-di-O-beta-D-glucoside

Cat. No. B1200469
M. Wt: 594.5 g/mol
InChI Key: DVEHRCKXTZYDME-ZOTFFYTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthocyanidin 3,5-di-O-beta-D-glucoside betaine is the oxonium betaine of anthocyanidin 3,5-di-O-beta-D-glucoside arising from selective deprotonation of the 7-hydroxy group. It is a conjugate base of an anthocyanidin 3,5-di-O-beta-D-glucoside.

Scientific Research Applications

1. Biological Activities Pelargonidin-3,5-di-O-beta-D-glucoside, as part of anthocyanin compositions, has shown a range of biological activities. Notably, it exhibits potent anticancer effects against various human cell lines, including prostate, renal, and leukemia cells. These effects are attributed to its ability to scavenge radicals and inhibit cell proliferation (Lee, Lee, & Choung, 2011).

2. Antithrombotic and Antiplatelet Activities Research indicates that pelargonidin, including its glucoside-conjugated form, pelargonidin-3-glucoside, has significant antithrombotic and antiplatelet activities. These effects include prolonging clotting times, inhibiting thrombin and FXa activities, and reducing the ratio of plasminogen activator inhibitor-1 to tissue plasminogen activator, suggesting a role in improving blood circulation (Ku et al., 2016).

3. Structural and Antioxidant Properties Studies on the stability and antioxidant activity of pelargonidin glucosides reveal insights into their pH, metal-ionic, and thermal stability. These studies provide valuable information for their potential application in the food industry and for therapeutic purposes (Li et al., 2021).

4. Structural Activity and Inhibition Efficiency Pelargonidin and its glucoside have been studied for their structural properties using quantum chemical calculations. This research aids in understanding their potential pharmaceutical applications, including in treatments for conditions like diabetes (Praveena et al., 2022).

5. Attenuation of Atherosclerosis Pelargonidin shows potential preventive effects against atherosclerosis by inhibiting proliferation and migration in human aortic smooth muscle cells. This effect is achieved through the direct inhibition of focal adhesion kinase activity (Son et al., 2014).

6. Encapsulation in Nanoliposomes for Hepatocyte Protection Pelargonidin-3-O-glucoside encapsulated in pectin-chitosan-nanoliposomes has been found effective in recovering palmitic acid-induced hepatocyte injury. This encapsulation enhances the stability and bioactivity of pelargonidin in physiological environments (Karim et al., 2022).

properties

Product Name

pelargonidin-3,5-di-O-beta-D-glucoside

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one

InChI

InChI=1S/C27H30O15/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27/h1-7,17-24,26-30,32-37H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

DVEHRCKXTZYDME-ZOTFFYTFSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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